molecular formula C23H18N6O2S B2970569 (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573695-66-6

(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2970569
CAS RN: 573695-66-6
M. Wt: 442.5
InChI Key: IVROTGMDOFKBDT-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H18N6O2S and its molecular weight is 442.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic synthesis has led to the development of new methodologies for constructing complex molecules with potential applications in drug discovery and materials science. For instance, the synthesis and characterization of novel hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units demonstrate the versatility of these compounds in creating materials with unique properties (Baek, Simko, & Tan, 2006). These polymers exhibit nonlinear solution viscosity behavior and can be chemically modified to introduce various functionalities, highlighting their potential in material science applications.

Catalytic Applications

Compounds with quinoxaline moieties have been explored for their catalytic capabilities. The study on "Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes" by Imamoto et al. (2012) illustrates the application of quinoxaline derivatives in catalysis, offering high enantioselectivities and catalytic activities (Imamoto et al., 2012). This research showcases the potential of such compounds in the synthesis of chiral pharmaceutical ingredients, which is crucial for drug development.

Pharmaceutical Research

Quinoxaline derivatives have been investigated for their potential as pharmaceutical agents. For example, studies on the antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives reveal their efficacy against bacterial and yeast strains, suggesting their use as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Additionally, the design, synthesis, and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression by Mahesh et al. (2010) demonstrate the therapeutic potential of quinoxaline derivatives in treating mental health disorders (Mahesh, Devadoss, Pandey, Bhatt, & Yadav, 2010).

properties

IUPAC Name

2-amino-1-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c24-21-19(23(31)25-13-16-7-4-10-32-16)20-22(28-18-9-2-1-8-17(18)27-20)29(21)26-12-14-5-3-6-15(30)11-14/h1-12,30H,13,24H2,(H,25,31)/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVROTGMDOFKBDT-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC(=CC=C4)O)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC(=CC=C4)O)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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